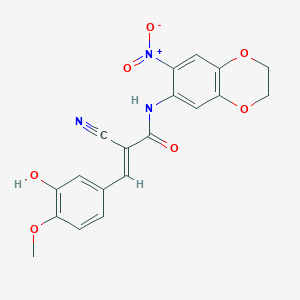
(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a cyano group, a hydroxy and methoxy substituted phenyl ring, and a nitro-substituted benzodioxin moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzodioxin Moiety: Starting with a suitable precursor, the benzodioxin ring is formed through cyclization reactions, often involving nitro-substituted aromatic compounds.
Coupling with the Phenyl Ring: The hydroxy and methoxy substituted phenyl ring is introduced through coupling reactions, such as Suzuki or Heck coupling, under palladium catalysis.
Introduction of the Cyano Group: The cyano group is typically introduced via nucleophilic substitution reactions, using reagents like cyanogen bromide or sodium cyanide.
Final Assembly: The final step involves the formation of the enamide linkage, often through condensation reactions under basic or acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
化学反应分析
Types of Reactions
(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or iron in acidic conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as demethylation followed by nucleophilic substitution.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or CrO₃ in acidic medium.
Reduction: H₂/Pd, Fe/HCl, or SnCl₂.
Substitution: BBr₃ for demethylation followed by nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of cyano and nitro groups in organic synthesis.
Biology
In biological research, (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. The presence of the cyano and nitro groups indicates possible activity against certain diseases, including cancer and bacterial infections.
Industry
In industrial applications, this compound could be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the nitro group can participate in redox reactions. These interactions can modulate biological pathways, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)acrylamide: Lacks the benzodioxin moiety.
(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-phenylprop-2-enamide: Lacks the nitro group.
(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide: Lacks the nitro substitution on the benzodioxin ring.
Uniqueness
The uniqueness of (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both cyano and nitro groups, along with the benzodioxin moiety, makes it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
属性
IUPAC Name |
(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O7/c1-27-16-3-2-11(7-15(16)23)6-12(10-20)19(24)21-13-8-17-18(29-5-4-28-17)9-14(13)22(25)26/h2-3,6-9,23H,4-5H2,1H3,(H,21,24)/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWMESKLPXJRDM-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC3=C(C=C2[N+](=O)[O-])OCCO3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC3=C(C=C2[N+](=O)[O-])OCCO3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
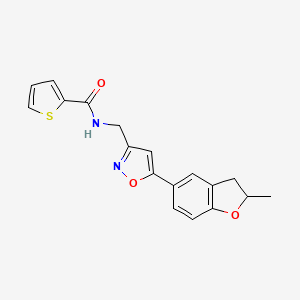
![N-(benzo[d]thiazol-2-yl)-2-((5-((2-(2,4-dichlorophenoxy)acetamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2816584.png)
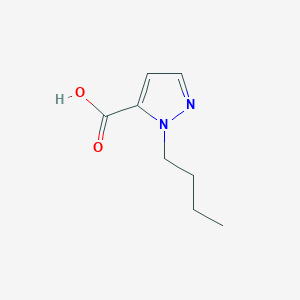

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-cyanobenzamide](/img/structure/B2816588.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2816589.png)
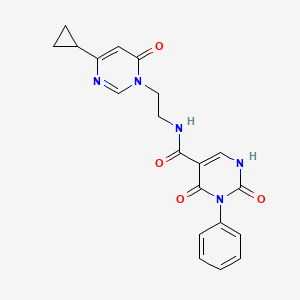
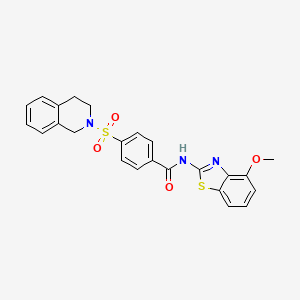

![3-[(2-Nitrophenyl)amino]-3-phenylpropanoic acid](/img/structure/B2816596.png)
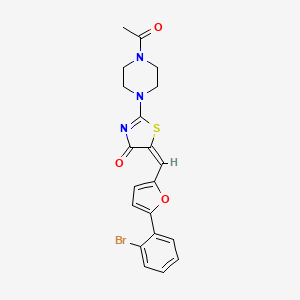
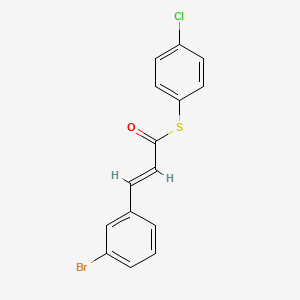
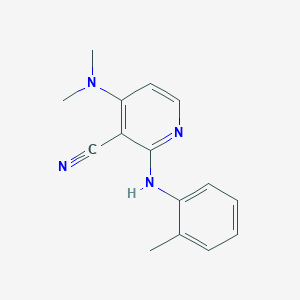
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-nitrophenyl)acetamide](/img/structure/B2816606.png)
